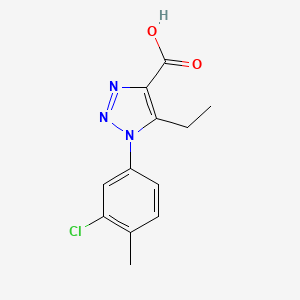

1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-3-10-11(12(17)18)14-15-16(10)8-5-4-7(2)9(13)6-8/h4-6H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHACHGSVEHNRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC(=C(C=C2)C)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Key areas of application include:

1. Antibacterial Activity

Research indicates that triazole derivatives, including 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrate significant antibacterial properties. Studies have shown effectiveness against various bacterial strains:

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|---|

| 1-(3-chloro-4-methylphenyl)-5-ethyl | E. coli | 0.25 | |

| 1-(3-chloro-4-methylphenyl)-5-ethyl | S. aureus | 0.50 | |

| 1-(3-chloro-4-methylphenyl)-5-ethyl | P. aeruginosa | 0.75 |

2. Antifungal Activity

The compound has also shown antifungal properties in various studies. Triazoles are well-known for their efficacy against fungal pathogens, and derivatives of this compound have been tested for activity against species such as Candida albicans and Aspergillus niger.

3. Anticancer Potential

Research has suggested that triazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell growth. Studies have indicated that compounds similar to 1-(3-chloro-4-methylphenyl)-5-ethyl can induce apoptosis in cancer cells.

Case Studies

Several case studies highlight the applications of this compound in scientific research:

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The findings indicated that compounds with similar structures to 1-(3-chloro-4-methylphenyl)-5-ethyl exhibited potent activity against resistant strains, suggesting potential for therapeutic development .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several triazole derivatives and tested their effects on human cancer cell lines. Results showed that specific derivatives significantly inhibited cell growth and induced apoptosis, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2,4-Dimethylphenyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

- Structure : 2,4-Dimethylphenyl group at position 1.

- Molecular Weight : 245.28 g/mol (C₁₃H₁₅N₃O₂).

- Properties: The electron-donating methyl groups may increase solubility in non-polar solvents compared to the target compound. Lacks the chloro group, reducing electronic asymmetry.

1-(4-Chloro-2-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

- Structure : 4-Chloro-2-fluorophenyl group at position 1; methyl at position 5.

- Molecular Weight : 255.63 g/mol (C₁₀H₇ClFN₃O₂).

- Properties : Fluorine’s electronegativity enhances stability and may alter binding interactions in biological systems. The methyl group at position 5 reduces lipophilicity compared to ethyl .

1-(3-Chloro-4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

Position 5 Substituent Variations

1-(3,5-Dimethylphenyl)-5-Ethyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

- Structure : 3,5-Dimethylphenyl group at position 1; ethyl at position 5.

- Molecular Weight : 245.28 g/mol (C₁₃H₁₅N₃O₂).

- Properties : Symmetric methyl groups may improve crystallinity. Ethyl substituent matches the target compound, suggesting similar pharmacokinetic profiles .

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid ()

Data Table: Key Comparative Properties

Biological Activity

1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326882-78-3) is a synthetic compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring substituted with a chloro-methylphenyl group and an ethyl side chain. Its molecular formula is C15H14ClN4O2, with a molecular weight of approximately 302.75 g/mol. The presence of the triazole moiety is significant as it is known for various biological activities, including antifungal and antibacterial properties.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess effective antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating their potential as therapeutic agents against bacterial infections .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Compounds in this category inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is particularly relevant in treating fungal infections like candidiasis and aspergillosis. Preliminary studies suggest that this compound may exhibit similar antifungal activity, although specific data on its efficacy remains limited.

Anticancer Potential

Emerging research highlights the anticancer potential of triazole derivatives. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in several studies. For example, derivatives have shown promise in inhibiting topoisomerases and other targets critical for DNA replication in cancer cells .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s and other drug-metabolizing enzymes, affecting their activity and leading to altered metabolic pathways.

- Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.

Study on Antimicrobial Efficacy

In a comparative study evaluating various triazole derivatives for antibacterial activity, this compound was tested against standard bacterial strains. The results indicated an MIC value comparable to established antibiotics like ciprofloxacin .

Investigation into Antifungal Activity

A separate investigation focused on the antifungal properties of triazole derivatives revealed that compounds structurally similar to 1-(3-chloro-4-methylphenyl)-5-ethyltriazole exhibited significant inhibition against Candida albicans, further supporting the therapeutic potential of this class of compounds .

Q & A

Q. What are the common synthetic routes for 1-(3-chloro-4-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, phenyl acetylene reacts with sodium azide and methyl iodide in the presence of CuI to form the triazole core. Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄) yields the carboxylic acid derivative. This method emphasizes regioselectivity for 1,4-disubstituted triazoles and avoids harsh conditions that could degrade sensitive functional groups .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and triazole ring integrity.

- FTIR : Identifies carboxylic acid (-COOH) and triazole (C=N) stretches.

- HPLC : Assesses purity (≥95% recommended for research use).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What are the known biological activities of similar triazole-4-carboxylic acid derivatives?

Structurally related triazole carboxamides exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (AFC) has been studied for its potential in targeting metabolic enzymes. Bioactivity is highly substituent-dependent, with electron-withdrawing groups (e.g., -Cl, -CF₃) often enhancing binding affinity .

Q. What are the storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccation is critical to prevent hydrolysis of the carboxylic acid group. Stability studies suggest avoiding prolonged exposure to light or humidity, which can degrade the triazole ring .

Advanced Research Questions

Q. How can regioselectivity issues in triazole formation be addressed during synthesis?

Regioselectivity in CuAAC is influenced by:

- Catalyst choice : Cu(I) favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers.

- Reaction temperature : Lower temperatures (0–25°C) improve selectivity.

- Substituent effects : Bulky groups on the alkyne or azide can sterically direct cycloaddition .

Q. What strategies are effective in improving the yield of the carboxylic acid derivative?

- Oxidation optimization : Use controlled stoichiometry of KMnO₄ in acidic conditions to avoid over-oxidation.

- Protection/deprotection : Temporarily protect the carboxylic acid as an ester during synthesis to prevent side reactions.

- Purification : Employ gradient elution in reverse-phase HPLC or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in reported solubility data for this compound?

Conduct solubility studies under standardized conditions (e.g., pH 7.4 buffer, 25°C). Use dynamic light scattering (DLS) to detect aggregation, and verify purity via HPLC. Contradictions often arise from residual solvents or polymorphic forms, which can be mitigated by rigorous crystallization protocols .

Q. What computational methods can predict the reactivity of this triazole derivative?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions. Software like AutoDock or Schrödinger Suite is recommended .

Q. What are the challenges in scaling up the synthesis of this compound?

- Exothermic reactions : Use jacketed reactors with precise temperature control during CuAAC.

- Purification bottlenecks : Replace column chromatography with continuous-flow crystallization or centrifugal partition chromatography.

- Byproduct management : Monitor azide byproducts (e.g., hydrazoic acid) using inline IR spectroscopy .

Q. How does the chloro-methylphenyl substituent influence the compound’s electronic properties?

The 3-chloro-4-methylphenyl group introduces electron-withdrawing (-Cl) and electron-donating (-CH₃) effects, creating a polarized aromatic system. This enhances the triazole ring’s electrophilicity, which can be quantified via Hammett substituent constants (σₚ). Such polarization may improve interactions with biological targets, as seen in kinase inhibitors .

Q. Methodological Notes

- Data Contradictions : Cross-validate experimental results (e.g., melting points, NMR shifts) with multiple analytical techniques. For example, discrepancies in reported melting points may arise from polymorphic forms, which can be characterized via X-ray crystallography .

- Advanced Characterization : Consider XPS for surface analysis or 2D NMR (e.g., COSY, HSQC) for resolving complex proton environments in the triazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.